Dictamnine is a natural product found in Melicope triphylla, Zanthoxylum simulans, and other organisms with data available.
A furoquinoline alkaloid, dictamnine, is very common within the family Rutaceae. It is the main alkaloid in the roots of Dictamnus albus and responsible for the mutagenicity of the drug derived from crude extracts. Dictamnine was also reported to be a phototoxic and photomutagenic compound. It participates in the severe skin phototoxicity of the plant.
Dictamnine
CAS No.: 484-29-7
Cat. No.: VC21351612
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 484-29-7 |
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Molecular Formula | C12H9NO2 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | 4-methoxyfuro[2,3-b]quinoline |
Standard InChI | InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 |
Standard InChI Key | WIONIXOBNMDJFJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C=COC2=NC3=CC=CC=C31 |
Melting Point | 133.5 °C |
Chemical Structure and Physical Properties
Dictamnine (CAS Registry Number: 484-29-7) is a furoquinoline alkaloid with the chemical formula C₁₂H₉NO₂ and a molecular weight of 199.21 . Its IUPAC name is 4-methoxyfuro[2,3-b]quinoline . The structure features a furan ring fused to a quinoline moiety, creating a tricyclic system . This structural configuration contributes to dictamnine's biological activities and metabolic pathways.
Physical Characteristics
Dictamnine exists as white crystals with a melting point of 133°C . It demonstrates solubility in hot alcohol, chloroform, and is slightly soluble in ether, while remaining practically insoluble in water . The compound forms a hydrochloride derivative that appears as needles when crystallized from alcohol, decomposing at 170°C .
Table 1: Physical and Chemical Properties of Dictamnine
Chemical Reactivity
Dictamnine is characterized as a very weak base . It undergoes isomerization to isodictamnine when reacting with methyl iodide, dimethyl sulfate, or diazomethane, rather than forming derivatives . The compound possesses a linear structure, confirmed through oxidative degradation with potassium permanganate, which produces dictamnic acid .
Natural Occurrence and Distribution
Dictamnine is primarily found in plants belonging to the Rutaceae family . It was first isolated from Rutaceae by Thomas in 1923 . The compound is particularly abundant in the roots of Dictamnus albus and Dictamnus dasycarpus Turcz . Other plants containing dictamnine include Skimmia repens Nakai, Aegle marmelos Correa, and Zanthoxylum alatum Roxb .
The distribution of furoquinoline alkaloids like dictamnine is essentially limited to the Rutaceae family, where it represents one of the simplest members of this alkaloid group . Dictamnine is recognized as the main alkaloid in Dictamnus albus roots and is responsible for the mutagenicity observed in crude extracts derived from this plant .
Pharmacological Activities
Dictamnine exhibits a diverse range of biological activities, making it a compound of significant pharmacological interest. Recent research has uncovered multiple potential therapeutic applications for this alkaloid.
Anticancer Properties
Recent investigations have demonstrated dictamnine's promising anticancer effects through multiple mechanisms:
Inhibition of c-Met Signaling
Dictamnine functions as a novel c-Met inhibitor, suppressing the growth of lung cancer cells both in vitro and in vivo by attenuating the activation of PI3K/AKT/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways . The compound exhibits particular potency against c-Met-dependent EBC-1 cells with an IC₅₀ value of 2.811 μM . Notably, dictamnine synergistically enhances the sensitivity of epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI)-resistant lung cancer cells to gefitinib and osimertinib treatments .
Inhibition of EMT and HIF-1α
Dictamnine demonstrates potent inhibitory activity against hypoxia-inducible factor 1-alpha (HIF-1α) and Slug activation induced by hypoxia in various human cancer cell lines . The compound markedly decreases hypoxia-induced accumulation of HIF-1α and Slug protein in a dose-dependent manner by inhibiting HIF-1α protein synthesis without affecting its degradation . Dictamnine reduces HIF-1α protein synthesis by downregulating the mTOR/p70S6K/eIF4E and MAPK pathways while reducing Slug expression through inhibition of the GSK-3β/Slug signaling pathway .
In xenograft tumor models, dictamnine treatment significantly inhibited tumor growth and suppressed epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and Occludin while downregulating N-cadherin and Vimentin .
Anti-inflammatory and Immunomodulatory Effects
Dictamnine exhibits significant anti-inflammatory activity with potential applications in treating inflammatory skin conditions:
Effects on Atopic Dermatitis
In a 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis (AD) mouse model, dictamnine effectively ameliorated AD-like skin lesions . Treatment with dictamnine dose-dependently inhibited DNFB-induced scratching behavior and reduced plasma IgE levels . The compound suppressed skin inflammation by inhibiting M1 macrophage polarization, upregulating LC3 expression, and promoting macrophage autophagy at inflammatory sites .
In vitro studies on LPS-IFN-γ-triggered M1 polarized macrophages demonstrated that dictamnine reduced the release of pro-inflammatory cytokines including IL-1β, TNF-α, IL-6, MCP-1, and IL-8, while downregulating their mRNA expression .
Anti-Anaphylactoid Activity
Dictamnine has demonstrated anti-anaphylactoid activity in a mouse model of hind paw extravasation, potentially acting through the MrgX2 receptor located on mast cells .
Antimicrobial Properties
While dictamnine shows limited direct antibacterial activity against uropathogenic Escherichia coli (UPEC), it significantly impedes UPEC's ability to adhere to and invade uroepithelial cells . The compound downregulates the expression of type 1 fimbriae, P fimbriae, and curli fimbriae adhesion genes in UPEC, as well as adhesion-related receptor genes in uroepithelial cells . This suggests dictamnine may help prevent urinary tract infections by simultaneously targeting UPEC fimbriae and urothelial adhesin receptors .
Other Pharmacological Activities
Dictamnine has been reported to possess several additional biological activities:
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Smooth muscle contraction: Dictamnine has properties that cause smooth muscle contraction .
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Antiosteoporosis activity: The compound effectively mitigates osteoclast formation and demonstrates efficacy in alleviating ovariectomy-induced osteoporosis .
Metabolism and Hepatotoxicity
Metabolic Activation
Dictamnine undergoes metabolic activation primarily via the cytochrome P450 enzyme CYP3A4, which plays a crucial role in both the compound's pharmacological activities and its hepatotoxic effects . The furan ring in dictamnine's structure is metabolically activated to form reactive intermediates, particularly a 2,3-epoxide metabolite, which can bind covalently to proteins and potentially induce hepatotoxicity .
Studies have confirmed the formation of dictamnine-NAC (N-acetyl-cysteine) and dictamnine-GSH (glutathione) adducts in mouse liver microsomes, CYP3A4-overexpressed L02 cells, and in plasma and bile of mice with liver injury after dictamnine exposure . This provides evidence for the metabolic activation pathway of dictamnine leading to reactive metabolite formation.
Hepatotoxicity Profile
Dictamnine has been identified as the hepatotoxic component responsible for herb-induced liver injury (HILI) associated with Dictamni Cortex (DC), a traditional Chinese medicine widely used to treat chronic dermatosis . Multiple studies have demonstrated that dictamnine induces dose-dependent hepatotoxicity in mice:
Acute Hepatotoxicity
Dictamnine causes acute liver injury in mice in a time- and dose-dependent manner . The hepatotoxicity is characterized by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities . Mice treated with dictamnine showed hepatic and urinary dictamnine epoxide intermediates, confirming the role of metabolic activation in toxicity .
Pretreatment with ketoconazole, a CYP3A4 inhibitor, significantly reduced dictamnine-induced hepatotoxicity and inhibited the formation of reactive metabolites . Conversely, pretreatment with CYP3A4 inducers like dexamethasone aggravated the liver injury . These findings demonstrate the crucial role of CYP3A4 in dictamnine-induced hepatotoxicity.
Sub-chronic Hepatotoxicity
In a 4-week study, administration of dictamnine at doses of 0.6, 3, and 15 mg/kg/day revealed dose-dependent hepatotoxicity . At high doses, dictamnine significantly increased serum AST activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels, as well as relative liver weight and liver/brain weight ratio in female mice . Histological analysis revealed that high-dose dictamnine caused hepatocyte vesicular steatosis characterized by hepatocyte microvesicles around the liver lobules .
Molecular Mechanisms of Hepatotoxicity
Multi-omics analysis (transcriptomic, metabolomic, and proteomic) has revealed that dictamnine-induced hepatotoxicity is associated with:
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Lipid metabolism disorder: Upregulation of Acyl-CoA synthetase long-chain family member 4 (ACSL4) and downregulation of acetyl-CoA acetyltransferase 1 (ACAT1) and fatty acid binding protein 1 (FABP-1) .
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Oxidative stress: Increased oxidative stress and early hepatic apoptosis through upregulation of glutathione S transferase a1 (GSTA1) and Bax/Bcl-2 ratio, and downregulation of antioxidative enzymes including superoxide dismutase (SOD), catalase, and glutathione peroxidase 1 (GPx-1) .
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Glutathione depletion: A time-dependent hepatic glutathione depletion was observed in dictamnine-treated mice, and depletion of hepatic glutathione by L-buthionine-S,R-sulfoximine enhanced dictamnine hepatotoxicity .
Table 3: Factors Affecting Dictamnine-Induced Hepatotoxicity
Structure-Activity Relationship
The furan moiety in dictamnine's structure is critical for both its pharmacological activities and toxicity profile. Studies with 2,3-dihydro-dictamnine, a dictamnine analog synthesized by selective reduction of the furan moiety, produced no hepatotoxicity in mice, and no reactive metabolites were formed . This confirms the structural necessity of the furan ring in dictamnine-induced hepatotoxicity.
The metabolic activation of dictamnine occurs primarily at the 2,3-position of the furan ring, forming an epoxide intermediate that can bind to proteins and potentially cause toxicity . This metabolic pathway is predominantly mediated by CYP3A4.
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